N1-(2-methoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a unique molecular structure that integrates a pyrroloquinoline core, which is significant in various biological activities. The compound is classified under oxalamides, which are derivatives of oxalic acid and amides.
The compound can be sourced from various chemical databases and research publications that focus on synthetic organic chemistry and pharmacological studies. It is cataloged under the CAS number 898454-51-8, which facilitates its identification in chemical literature and commercial sources.
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen atoms within its ring structure. It is also classified as an oxalamide due to the presence of the oxalamide functional group.
The synthesis of N1-(2-methoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide typically involves multi-step organic reactions.
Technical Details:
The molecular structure of N1-(2-methoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide can be represented by its molecular formula . The structure includes:
The molecular weight of this compound is approximately 350.4 g/mol. The structural representation can be depicted using SMILES notation: CC(C(=O)N(C(=O)NCCOC)C(=O)C1CCCN(C1)C(=O)C)
.
N1-(2-methoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide can participate in various chemical reactions:
Technical Details:
The mechanism of action for N1-(2-methoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide primarily relates to its interactions with biological targets such as enzymes or receptors involved in cellular signaling pathways.
Research indicates that compounds with similar structures may inhibit specific kinases or other regulatory proteins involved in cancer progression or inflammatory responses.
Further studies are required to fully characterize the thermal stability and reactivity under various environmental conditions.
N1-(2-methoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide has potential applications in:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7